

An In-depth Technical Guide to 6,8-Dibromoquinolin-3-amine

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Compound of Interest

Compound Name: 6,8-Dibromoquinolin-3-amine

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This technical guide provides a comprehensive overview of **6,8-Dibromoquinolin-3-amine**, including its chemical identity, proposed synthesis, and relevant physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity

The nomenclature and key identifiers for the target compound are outlined below.

IUPAC Name

The formal IUPAC name for the compound is **6,8-dibromoquinolin-3-amine**. This name is derived from the parent quinoline ring system with bromine substituents at the 6 and 8 positions and an amine group at the 3 position.

Synonyms

Based on common chemical naming conventions, potential synonyms include:

- 6,8-Dibromo-3-aminoquinoline
- 3-Amino-6,8-dibromoquinoline

Chemical Structure



Identifier	Value	
Molecular Formula	C9H6Br2N2	
Molecular Weight	301.97 g/mol	
Canonical SMILES	C1=C(C=C2C(=C1Br)N=CC(=C2)N)Br	
InChI Key	(Not available)	
CAS Number	(Not available)	

Physicochemical and Pharmacokinetic Properties

Specific experimental data for **6,8-Dibromoquinolin-3-amine** is not readily available in public databases. The following table summarizes predicted properties which are crucial for assessing its potential as a drug candidate.

Property	Predicted Value	Significance in Drug Development
Melting Point	Not available	Influences formulation and stability.
Boiling Point	Not available	Relevant for purification and processing.
Solubility	Expected to be low in water, soluble in organic solvents like DMSO and chloroform.	Affects bioavailability and formulation options.
LogP	High (predicted)	Indicates lipophilicity, influencing membrane permeability and absorption.
рКа	Not available	Determines the ionization state at physiological pH, affecting solubility and receptor binding.

Proposed Experimental Synthesis



A plausible synthetic route for **6,8-Dibromoquinolin-3-amine** can be conceptualized from established methods for the synthesis of substituted quinolines. A potential multi-step synthesis is outlined below.

Synthesis of 6,8-Dibromoquinoline

- Starting Material: 1,2,3,4-Tetrahydroquinoline.
- Bromination: Treatment of 1,2,3,4-tetrahydroquinoline with a brominating agent (e.g., N-Bromosuccinimide or elemental bromine) in a suitable solvent like dichloromethane or acetic acid. This reaction typically yields 6,8-dibromo-1,2,3,4-tetrahydroquinoline.
- Aromatization: The resulting 6,8-dibromo-1,2,3,4-tetrahydroquinoline is then aromatized to 6,8-dibromoquinoline. This can be achieved by oxidation using an agent such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a solvent like benzene or toluene under reflux.

Nitration of 6,8-Dibromoquinoline

- Reactants: 6,8-Dibromoquinoline is subjected to nitration.
- Conditions: A mixture of concentrated nitric acid and sulfuric acid is typically used at a
 controlled temperature (e.g., 0-10 °C) to introduce a nitro group onto the quinoline ring. The
 directing effects of the existing substituents would favor the formation of 6,8-dibromo-3nitroquinoline.

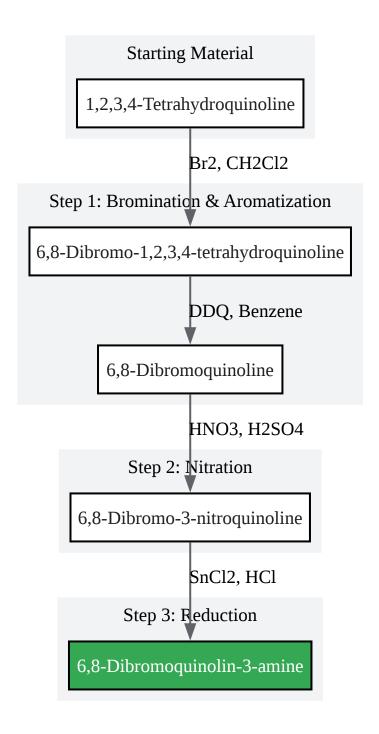
Reduction to 6,8-Dibromoquinolin-3-amine

- Reactant: 6,8-Dibromo-3-nitroquinoline.
- Reduction: The nitro group is reduced to an amine. Common reducing agents for this
 transformation include tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation
 using a palladium catalyst (Pd/C) under a hydrogen atmosphere.
- Work-up: Following the reduction, an aqueous work-up with a base (e.g., sodium hydroxide) is performed to neutralize the acid and isolate the free amine product, 6,8-Dibromoquinolin-3-amine.



Visualization of Proposed Synthetic Workflow

The following diagram illustrates the proposed logical workflow for the synthesis of **6,8-Dibromoquinolin-3-amine**.



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Caption: Proposed synthetic pathway for **6,8-Dibromoquinolin-3-amine**.



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